Cas no 1483393-08-3 ({1-(benzyloxy)methylcyclopentyl}methanesulfonyl chloride)
{1-(benzyloxy)methylcyclopentyl}methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanemethanesulfonyl chloride, 1-[(phenylmethoxy)methyl]-
- (1-((Benzyloxy)methyl)cyclopentyl)methanesulfonyl chloride
- {1-(benzyloxy)methylcyclopentyl}methanesulfonyl chloride
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- Inchi: 1S/C14H19ClO3S/c15-19(16,17)12-14(8-4-5-9-14)11-18-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2
- InChI Key: HHPYGTSSWBKJLQ-UHFFFAOYSA-N
- SMILES: C1(COCC2=CC=CC=C2)(CS(Cl)(=O)=O)CCCC1
{1-(benzyloxy)methylcyclopentyl}methanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422160-50mg |
(1-((Benzyloxy)methyl)cyclopentyl)methanesulfonyl chloride |
1483393-08-3 | 98% | 50mg |
¥25704 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422160-100mg |
(1-((Benzyloxy)methyl)cyclopentyl)methanesulfonyl chloride |
1483393-08-3 | 98% | 100mg |
¥28836 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422160-250mg |
(1-((Benzyloxy)methyl)cyclopentyl)methanesulfonyl chloride |
1483393-08-3 | 98% | 250mg |
¥26132 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422160-500mg |
(1-((Benzyloxy)methyl)cyclopentyl)methanesulfonyl chloride |
1483393-08-3 | 98% | 500mg |
¥31449 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422160-1g |
(1-((Benzyloxy)methyl)cyclopentyl)methanesulfonyl chloride |
1483393-08-3 | 98% | 1g |
¥32778 | 2023-04-15 | |
| Enamine | EN300-1144344-0.05g |
{1-[(benzyloxy)methyl]cyclopentyl}methanesulfonyl chloride |
1483393-08-3 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
| Enamine | EN300-1144344-0.1g |
{1-[(benzyloxy)methyl]cyclopentyl}methanesulfonyl chloride |
1483393-08-3 | 95% | 0.1g |
$678.0 | 2023-10-25 | |
| Enamine | EN300-1144344-0.25g |
{1-[(benzyloxy)methyl]cyclopentyl}methanesulfonyl chloride |
1483393-08-3 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
| Enamine | EN300-1144344-0.5g |
{1-[(benzyloxy)methyl]cyclopentyl}methanesulfonyl chloride |
1483393-08-3 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
| Enamine | EN300-1144344-1.0g |
{1-[(benzyloxy)methyl]cyclopentyl}methanesulfonyl chloride |
1483393-08-3 | 1g |
$1214.0 | 2023-05-23 |
{1-(benzyloxy)methylcyclopentyl}methanesulfonyl chloride Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on {1-(benzyloxy)methylcyclopentyl}methanesulfonyl chloride
Introduction to {1-(benzyloxy)methylcyclopentyl}methanesulfonyl chloride (CAS No. 1483393-08-3)
{1-(benzyloxy)methylcyclopentyl}methanesulfonyl chloride} is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 1483393-08-3, is a derivative of cyclopentyl methanesulfonyl chloride, featuring a benzyloxymethyl group as a key structural component. The unique arrangement of functional groups in this molecule makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The benzyloxymethyl group in the molecular structure contributes to the compound's reactivity and versatility, enabling its use in a wide range of chemical transformations. This group is particularly useful in protecting hydroxyl groups during synthetic processes, which is a common requirement in drug development. The cyclopentyl moiety provides steric hindrance and influences the overall conformation of the molecule, which can be critical for biological activity. The presence of the methanesulfonyl chloride moiety further enhances the compound's utility as a sulfonylation agent, facilitating the introduction of sulfonyl groups into other molecules.
Recent advancements in medicinal chemistry have highlighted the importance of such intermediates in the design of small-molecule drugs. The compound {1-(benzyloxy)methylcyclopentyl}methanesulfonyl chloride has been explored in several research studies for its potential applications in drug discovery. For instance, it has been utilized as a precursor in the synthesis of protease inhibitors, which are crucial for treating various inflammatory and infectious diseases. The ability to modify and functionalize this compound allows researchers to fine-tune its properties, making it an attractive candidate for further development.
One notable application of {1-(benzyloxy)methylcyclopentyl}methanesulfonyl chloride is in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of peptides but with improved pharmacokinetic properties. The compound's structure provides a stable scaffold for introducing modifications that can enhance binding affinity and reduce susceptibility to enzymatic degradation. This has led to its use in developing treatments for conditions such as cancer, where targeted inhibition of specific protein-protein interactions is essential.
The chemical synthesis of {1-(benzyloxy)methylcyclopentyl}methanesulfonyl chloride involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the reaction of cyclopentyl methanesulfonyl chloride with benzyl alcohol under controlled conditions, followed by purification steps to isolate the desired product. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the environmental impact and cost associated with production.
In terms of biological activity, preliminary studies have suggested that derivatives of this compound may exhibit interesting pharmacological properties. For example, modifications to the benzyloxymethyl group can alter the solubility and metabolic stability of the molecule, which are critical factors for drug efficacy. Additionally, variations in the cyclopentyl ring can influence binding interactions with biological targets, potentially leading to novel therapeutic effects.
The compound's role as an intermediate has also been explored in materials science applications beyond pharmaceuticals. Its unique structural features make it suitable for use in polymer chemistry and as a crosslinking agent in various industrial processes. The ability to incorporate this compound into larger molecular frameworks has opened up new possibilities for developing advanced materials with tailored properties.
Future research directions may focus on expanding the chemical space available for derivatives of {1-(benzyloxy)methylcyclopentyl}methanesulfonyl chloride through innovative synthetic strategies. Techniques such as flow chemistry and microwave-assisted synthesis could offer ways to improve reaction efficiency and scalability. Furthermore, computational methods like molecular modeling can aid in predicting the biological activity of new derivatives before experimental synthesis.
In conclusion, {1-(benzyloxy)methylcyclopentyl}methanesulfonyl chloride (CAS No. 1483393-08-3) is a versatile and valuable compound with significant potential in pharmaceutical and chemical research. Its unique structure and reactivity make it an important intermediate for synthesizing bioactive molecules, including protease inhibitors and peptidomimetics. As research continues to uncover new applications and synthetic methods, this compound is likely to remain a cornerstone in the development of novel therapeutic agents and advanced materials.
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